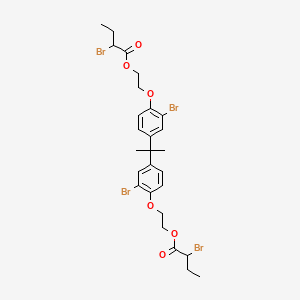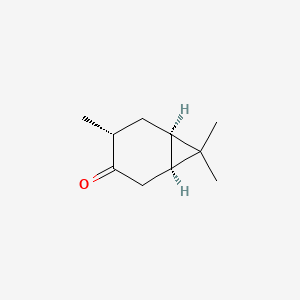
2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(5-deoxy-5-fluoro-beta-L-ribofuranosyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(5-deoxy-5-fluoro-beta-L-ribofuranosyl)- is a synthetic nucleoside analog. Compounds of this class are often used in medicinal chemistry due to their potential antiviral and anticancer properties. These compounds mimic the structure of natural nucleosides and can interfere with nucleic acid synthesis in cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of nucleoside analogs typically involves the coupling of a modified sugar moiety with a heterocyclic base. For this compound, the synthesis might involve:
Preparation of the sugar moiety: The 5-deoxy-5-fluoro-beta-L-ribofuranosyl part can be synthesized from ribose through a series of chemical modifications, including fluorination and deoxygenation.
Coupling with the base: The brominated pyrimidinedione can be coupled with the modified sugar using glycosylation reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves:
Large-scale synthesis: Using optimized reaction conditions to maximize yield and purity.
Purification: Techniques such as crystallization, chromatography, and recrystallization are used to purify the final product.
Quality control: Analytical methods like HPLC, NMR, and mass spectrometry are employed to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sugar moiety.
Reduction: Reduction reactions might be less common but could occur under specific conditions.
Substitution: The bromine atom in the pyrimidinedione ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of oxidized derivatives of the sugar moiety.
Reduction: Formation of reduced derivatives, though less common.
Substitution: Formation of substituted pyrimidinedione derivatives.
科学的研究の応用
Chemistry
Synthesis of analogs: Used as a starting material for the synthesis of other nucleoside analogs.
Biology
Enzyme studies: Used to study the interaction with enzymes involved in nucleic acid metabolism.
Medicine
Antiviral agents: Potential use in the development of antiviral drugs.
Anticancer agents: Potential use in the development of anticancer drugs.
Industry
Pharmaceuticals: Used in the production of pharmaceutical compounds.
作用機序
The compound exerts its effects by mimicking natural nucleosides and incorporating into nucleic acids. This can lead to:
Inhibition of nucleic acid synthesis: By acting as chain terminators or inhibitors of polymerases.
Disruption of cellular processes: By interfering with DNA or RNA synthesis, leading to cell death.
類似化合物との比較
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(beta-D-arabinofuranosyl)
- 2,4(1H,3H)-Pyrimidinedione, 5-iodo-1-(beta-D-ribofuranosyl)
Uniqueness
- Bromine substitution : The presence of a bromine atom can influence the compound’s reactivity and biological activity.
- Fluorinated sugar moiety : The fluorine atom in the sugar moiety can enhance the compound’s stability and interaction with biological targets.
特性
CAS番号 |
38817-30-0 |
|---|---|
分子式 |
C9H10BrFN2O5 |
分子量 |
325.09 g/mol |
IUPAC名 |
5-bromo-1-[(2S,3S,4R,5R)-5-(fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10BrFN2O5/c10-3-2-13(9(17)12-7(3)16)8-6(15)5(14)4(1-11)18-8/h2,4-6,8,14-15H,1H2,(H,12,16,17)/t4-,5-,6-,8-/m0/s1 |
InChIキー |
ONUVAOQZEVZTLW-TYQACLPBSA-N |
異性体SMILES |
C1=C(C(=O)NC(=O)N1[C@@H]2[C@H]([C@H]([C@@H](O2)CF)O)O)Br |
正規SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CF)O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


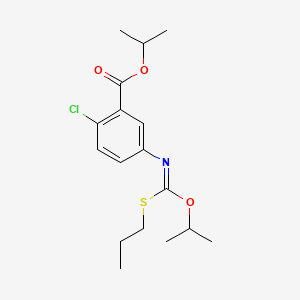
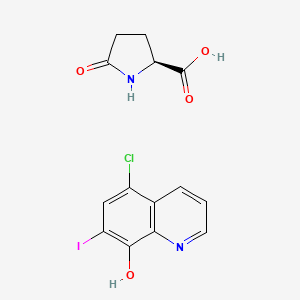
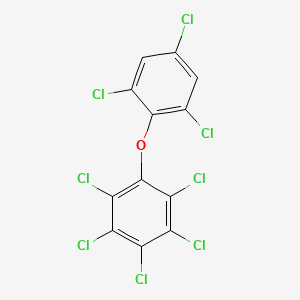


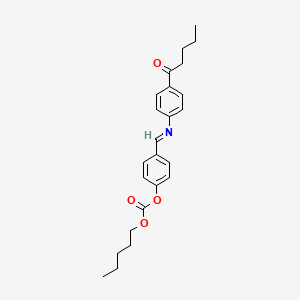

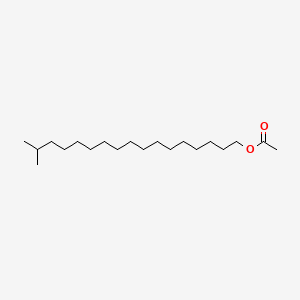
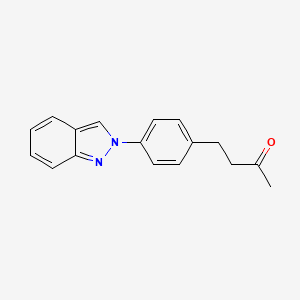
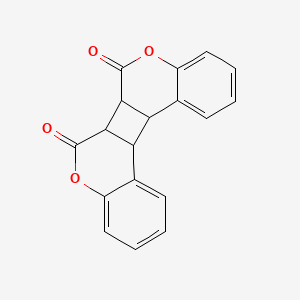
![4-chloro-2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12692118.png)

